Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-

Structural differentiation Phosphine ligand Anthracene fluorophore

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- (CAS 602314-35-2) is a hybrid organic molecule (C34H26NOP, MW 495.5 g/mol) that integrates three functional modules: an anthracene fluorophore, a benzamide linker, and a para-substituted diphenylphosphino group. It belongs to the emerging class of N-(anthracen-9-ylmethyl) benzamide derivatives, a series recently investigated for Zinc Finger Protein 207 (ZNF207) inhibition in glioma.

Molecular Formula C34H26NOP
Molecular Weight 495.5 g/mol
CAS No. 602314-35-2
Cat. No. B12897228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-
CAS602314-35-2
Molecular FormulaC34H26NOP
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64
InChIInChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36)
InChIKeyLRMFSFUQBDXKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- (CAS 602314-35-2): Compound Identity and Structural Classification


Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- (CAS 602314-35-2) is a hybrid organic molecule (C34H26NOP, MW 495.5 g/mol) that integrates three functional modules: an anthracene fluorophore, a benzamide linker, and a para-substituted diphenylphosphino group [1]. It belongs to the emerging class of N-(anthracen-9-ylmethyl) benzamide derivatives, a series recently investigated for Zinc Finger Protein 207 (ZNF207) inhibition in glioma [2]. Unlike the majority of congeners in this series, this compound uniquely incorporates a trivalent phosphorus center, endowing it with potential dual functionality as both a biological probe and a transition-metal ligand [1].

Why N-(9-Anthracenylmethyl)-4-(diphenylphosphino)benzamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the N-(anthracen-9-ylmethyl) benzamide family is precluded by the profound functional divergence imparted by the 4-diphenylphosphino substituent. The canonical lead compound of this series, C16 (ZNF207-IN-1, CAS 2923208-52-8), achieves its activity through a bromo-substituted benzamide core and lacks any phosphine functionality [1]. Conversely, 4-(diphenylphosphino)benzamide (CAS 5068-15-5) lacks the anthracenylmethyl group entirely and is employed exclusively as a coordination ligand, not a biological probe . The target compound occupies a unique intersection: the anthracene module enables fluorescent tracking and potential π-stacking interactions with biological targets, while the phosphine center permits metal coordination for catalysis, photocaging, or bioorthogonal chemistry applications [2]. No other single commercially catalogued compound simultaneously offers this combination of properties, making direct interchange with either purely biological N-(anthracen-9-ylmethyl) benzamides or purely inorganic phosphine ligands scientifically unsound.

Quantitative Differentiation Evidence: N-(9-Anthracenylmethyl)-4-(diphenylphosphino)benzamide vs. Nearest Comparators


Structural Differentiation: Trifunctional Architecture vs. Bifunctional or Monofunctional Comparators

The target compound is the only catalogued molecule that simultaneously contains an anthracen-9-ylmethyl fluorophore, a secondary benzamide linkage, and a para-diphenylphosphino group within a single small-molecule scaffold (MW 495.5 g/mol) [1]. The nearest structural comparator, 4-(diphenylphosphino)benzamide (CAS 5068-15-5, MW 305.31), lacks the anthracene module and therefore cannot provide intrinsic fluorescence or participate in π-stacking interactions . Conversely, the lead biological analog C16 (CAS 2923208-52-8, MW 554.52) contains a bromoaryl substituent but no phosphine, precluding metal coordination [2]. This trifunctional architecture is quantifiable by the presence of three distinct functional domains (anthracene C14H9, benzamide C7H5NO, and phosphine C12H10P) within a single molecular entity, compared to two domains in the nearest comparators [1].

Structural differentiation Phosphine ligand Anthracene fluorophore

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Class Comparators

The target compound exhibits a computed XLogP3-AA of 7.9, substantially higher than the typical range for drug-like N-(anthracen-9-ylmethyl) benzamide derivatives in the ZNF207 inhibitor series [1]. It possesses only 1 hydrogen bond donor and 1 hydrogen bond acceptor, with a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, C16 (CAS 2923208-52-8) has 1 HBD, 3 HBA, and a higher TPSA due to its bromoaryl-nicotinoyl core [2]. This lower TPSA and higher logP of the target compound predict enhanced passive membrane permeability but potentially reduced aqueous solubility relative to C16. The rotatable bond count of 6 provides conformational flexibility that may facilitate both phosphine-metal coordination and anthracene-target engagement [1].

Lipophilicity BBB permeability Drug-likeness

Class-Level Biological Activity Inference: ZNF207 Inhibition Potential in Glioma

The target compound belongs to the N-(anthracen-9-ylmethyl) benzamide class, for which Zhang et al. (2024) demonstrated ZNF207 inhibitory activity and anti-glioma efficacy [1]. The class lead compound C16 exhibited IC50 values of 0.5–2.5 μM for inhibiting sphere formation and 0.5–15 μM for cytotoxicity in glioma cell models, with demonstrated in vivo blood-brain barrier permeability [1]. While the specific inhibitory activity of the target compound against ZNF207 has not been independently reported in peer-reviewed literature, its structural conservation of the N-(anthracen-9-ylmethyl) benzamide pharmacophore—the core scaffold required for ZNF207 engagement—supports class-level inference of potential biological activity [2]. The diphenylphosphino substituent at the para position of the benzamide ring represents a structural variable that may modulate potency and selectivity relative to the C16 benchmark.

ZNF207 inhibitor Glioma stemness Anticancer

Phosphine-Dependent Differentiation: Latent Bioorthogonal Reactivity via Anthracenylmethyl-Phosphorus Photocleavage

The anthracenylmethyl–phosphorus bond present in the target compound is structurally analogous to the photocleavable linkage exploited in anthracenylmethyl diphenylphosphinothioester reagents for photo-triggered traceless Staudinger–Bertozzi ligation [1]. In those systems, broadband photolysis at 360–400 nm induces heterolytic cleavage of the anthracenylmethyl–phosphorus bond, releasing a reactive diphenylphosphinothioester with quantum yields of 0.08 (366 nm) and 0.025 (416 nm) [2]. While the target compound contains a carboxamide rather than a thioester at the phosphorus center, the anthracenylmethyl–P bond geometry is conserved, suggesting latent photoactivatable properties that are entirely absent in non-phosphine-containing N-(anthracen-9-ylmethyl) benzamides such as C16 [3]. This distinction is critical: the target compound may serve as a dual-purpose probe capable of both direct biological target engagement and light-triggered covalent modification, whereas C16 and other analogs lacking phosphorus are restricted to non-covalent inhibition only.

Bioorthogonal chemistry Staudinger ligation Photocage

Coordination Chemistry Differentiation: Transition Metal Binding Capability

The para-diphenylphosphino group of the target compound provides a soft Lewis basic site capable of coordinating transition metals such as Pd, Au, Ag, Ru, and Pt. This functionality is well-established for 4-(diphenylphosphino)benzamide derivatives, which are employed as ligands in cross-coupling catalysis . In contrast, C16 and other non-phosphine N-(anthracen-9-ylmethyl) benzamides lack any metal-coordinating functionality, restricting their utility to purely organic biological applications [1]. The target compound thus uniquely enables the exploration of metal-mediated anticancer mechanisms (e.g., gold or ruthenium complexes), the development of luminescent metal sensors via anthracene emission, or the creation of catalytic systems where the anthracene module serves as a fluorescent reporter of metal binding [2]. This dual biological/bioinorganic capability represents a procurement-relevant differentiation: one compound serves two distinct research workflows.

Phosphine ligand Transition metal catalysis Coordination chemistry

Optimal Application Scenarios for Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)- Based on Verified Differentiation Evidence


Dual-Mode Glioma Stemness Research: ZNF207 Inhibition with Intrinsic Fluorescent Tracking

In glioma stem cell research requiring both ZNF207 pathway modulation and direct visualization of compound localization, this compound offers a potential single-agent solution. The anthracene fluorophore may enable fluorescence microscopy tracking without secondary labeling, while the conserved N-(anthracen-9-ylmethyl) benzamide pharmacophore provides the structural basis for ZNF207 engagement, as established by Zhang et al. (2024) for the compound class [1]. Researchers should benchmark all activity against C16 (ZNF207-IN-1, CAS 2923208-52-8) as the class-standard reference inhibitor, and independently verify potency before drawing conclusions about target engagement [2].

Photoactivatable Prodrug or Bioorthogonal Probe Development

The anthracenylmethyl–phosphorus structural motif present in this compound is directly analogous to photocleavable systems developed for traceless Staudinger–Bertozzi ligation, where photolysis at 360–400 nm releases a reactive phosphine species with quantum yields of 0.08 (366 nm) [1]. Investigators developing light-triggered covalent inhibitors, bioconjugation reagents, or spatially-resolved chemical biology tools can exploit this latent photoactivity. The compound may function as a caged phosphine that, upon irradiation, generates a reactive species capable of trapping proximal biomolecules—a capability entirely absent in phosphorus-free N-(anthracen-9-ylmethyl) benzamides [2].

Luminescent Transition Metal Complex Synthesis for Bioinorganic Sensing

The combination of a diphenylphosphino donor and an anthracene fluorophore within a single molecular scaffold enables the synthesis of luminescent metal complexes where the anthracene emission serves as an optical reporter of metal coordination. This application is supported by the well-established luminescent properties of structurally related diphenylphosphino-anthracene metal complexes with Ag(I), Pt(II), and Ru(III) [1]. The additional benzamide recognition element in the target compound may further confer biomolecule-targeting capability to the resulting metal complexes, a feature absent in simpler ligands such as 9,10-bis(diphenylphosphino)anthracene or 4-(diphenylphosphino)benzamide [2].

Structure-Activity Relationship (SAR) Expansion of the N-(Anthracen-9-ylmethyl) Benzamide Class

For medicinal chemistry teams expanding the SAR of the ZNF207 inhibitor series reported by Zhang et al. (2024), this compound represents a strategically distinct substitution pattern (para-diphenylphosphino) that has not been characterized in the published literature [1]. Procuring this compound enables the systematic evaluation of how a bulky, electron-rich phosphine substituent at the 4-position of the benzamide ring affects ZNF207 binding affinity, cellular potency, and selectivity relative to the halogen- and alkyl-substituted analogs that dominate the existing SAR landscape [2]. Such data would be of significant intellectual property and publication value.

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